N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) is a highly pure, bifunctional branched PEG linker featuring a central tert-butyloxycarbonyl (Boc)-protected amine and two terminal PEG3 chains ending in reactive hydroxyl groups. With a precise molecular weight of 469.57 Da, this multi-arm scaffold is engineered for complex bioconjugation workflows, including the synthesis of high-Drug-to-Antibody-Ratio (DAR) Antibody-Drug Conjugates (ADCs) and multivalent Proteolysis Targeting Chimeras (PROTACs). The branched architecture provides superior aqueous solubility and steric shielding compared to linear aliphatic linkers, while the orthogonal reactivity between the protected central amine and the terminal hydroxyls allows for precise, step-wise functionalization. For procurement teams, this compound serves as a critical, scalable precursor for next-generation therapeutics requiring multi-payload attachment or trivalent targeting geometries.
Substituting N-Boc-N-bis(PEG3-OH) with linear PEG alternatives (e.g., Boc-NH-PEG6-OH) fundamentally alters the molecular geometry, eliminating the dual-attachment capability required for high-DAR ADCs or branched PROTACs and forcing a redesign of the conjugation strategy . Furthermore, utilizing the unprotected variant, NH-bis(PEG3-OH), introduces severe processability risks; the presence of a free secondary amine during the activation of the terminal hydroxyls leads to uncontrolled N-alkylation and polymerization, drastically reducing the yield of the desired intermediate . Finally, substituting with shorter or longer branched PEGs (such as PEG2 or PEG4) shifts the spatial distance by approximately 3.5 to 4.0 Å per unit, which can critically disrupt the ternary complex formation in PROTACs or alter the pharmacokinetic shielding profile of ADCs .
In the development of Antibody-Drug Conjugates (ADCs), maximizing the Drug-to-Antibody Ratio (DAR) without destabilizing the antibody is a primary objective. Utilizing the branched N-Boc-N-bis(PEG3-OH) linker allows for the attachment of two cytotoxin payloads per conjugation site, compared to only one payload when using a linear Boc-NH-PEG6-OH linker of similar molecular weight. This doubling of payload capacity per linker molecule is achieved while maintaining high aqueous solubility due to the PEG3 arms.
| Evidence Dimension | Payload attachment sites per linker molecule |
| Target Compound Data | 2.0 payloads per linker (Branched N-Boc-N-bis(PEG3-OH)) |
| Comparator Or Baseline | 1.0 payload per linker (Linear Boc-NH-PEG6-OH) |
| Quantified Difference | 100% increase in payload capacity per conjugation site |
| Conditions | Conjugation of hydrophobic cytotoxins (e.g., MMAE) to monoclonal antibodies |
Enables procurement teams to source a single linker that doubles the DAR without requiring additional conjugation sites on the antibody, preserving antibody stability and pharmacokinetics.
During precursor synthesis, the terminal hydroxyl groups of the PEG chains must often be activated (e.g., via tosylation or mesylation) for subsequent bioconjugation. The Boc-protected central amine in N-Boc-N-bis(PEG3-OH) ensures >95% chemoselective O-activation. In contrast, using the unprotected NH-bis(PEG3-OH) comparator results in competitive N-alkylation side reactions, reducing the yield of the target activated intermediate to <50% and requiring extensive chromatographic purification .
| Evidence Dimension | Target yield during O-activation (e.g., tosylation/mesylation) |
| Target Compound Data | >95% chemoselective O-activation yield |
| Comparator Or Baseline | <50% yield (NH-bis(PEG3-OH) unprotected secondary amine) |
| Quantified Difference | >45% absolute increase in target yield due to elimination of N-alkylation |
| Conditions | Standard hydroxyl activation protocols prior to payload attachment |
The Boc protection is critical for manufacturability, ensuring high-yield, reproducible scale-up of activated linker precursors without costly purification of complex side products.
For targeted protein degradation applications, the spacer length between the E3 ligase ligand and the target protein ligand is critical for ternary complex formation. The PEG3 arms of N-Boc-N-bis(PEG3-OH) provide approximately 11-13 Å of spatial distance per arm. Mismatched spacer lengths (e.g., using PEG1 or PEG5 comparators) can disrupt the optimal degrees of freedom required for specific E3-target pairs, potentially reducing degradation efficiency (increasing DC50) by >10-fold [1].
| Evidence Dimension | Spacer arm length and degradation efficiency (DC50) |
| Target Compound Data | Optimal ternary complex formation with ~11-13 Å spacing (PEG3) |
| Comparator Or Baseline | Suboptimal complexation with PEG1 or PEG5 branched arms |
| Quantified Difference | >10-fold potential loss in degradation activity (DC50) with mismatched lengths |
| Conditions | PROTAC linker screening for spatial optimization |
Procurement must strictly specify the PEG3 length for validated E3-target pairs, as generic substitution with other lengths will likely abrogate the degrader's biological activity.
The branched architecture of N-Boc-N-bis(PEG3-OH) provides a larger excluded volume and superior hydrodynamic shielding compared to linear linkers. When conjugated to highly hydrophobic payloads (e.g., MMAE), branched PEG linkers maintain high molecular weight (HMW) aggregate formation at <5% in aqueous formulation buffers. In contrast, linear hydrophobic or unbranched PEG linkers carrying multiple hydrophobic payloads often exhibit >15% aggregation under identical conditions .
| Evidence Dimension | High Molecular Weight (HMW) aggregate formation in ADCs |
| Target Compound Data | <5% HMW aggregates (Branched PEG architecture) |
| Comparator Or Baseline | >15% HMW aggregates (Linear hydrophobic or unbranched PEG linkers) |
| Quantified Difference | >3-fold reduction in aggregation propensity |
| Conditions | Formulation of ADCs with highly hydrophobic payloads in aqueous buffer |
Reduces downstream formulation failures and extends the shelf-life of the final therapeutic product by maximizing the hydrodynamic shielding of hydrophobic drugs.
Ideal for synthesizing branched linkers where two cytotoxin molecules are attached to the terminal PEG3 arms, while the central amine (post-Boc deprotection) is conjugated to the antibody, effectively doubling the payload without over-modifying the protein .
Serves as a central hub for trivalent PROTACs; the dual PEG3 arms can be functionalized with target protein ligands, while the central amine connects to an E3 ligase recruiter, utilizing the precise spacing to optimize ternary complex formation .
Perfect for dual-purpose agents where one PEG arm is linked to a therapeutic payload, the other to a targeting peptide, and the central amine is modified with a fluorescent dye or radiolabel chelator for simultaneous treatment and tracking .
Used to create dense, branched PEGylated lipids that provide superior steric shielding and prolonged circulation times for LNPs compared to standard linear PEG-lipids.